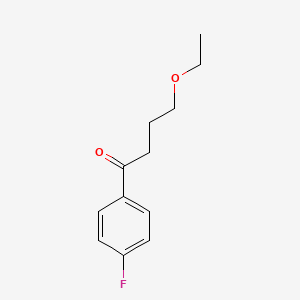

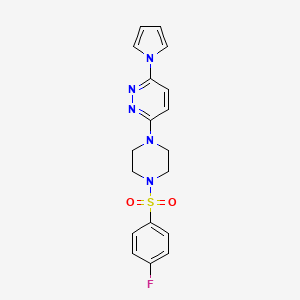

![molecular formula C8H12O4 B2507353 (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one CAS No. 1193523-95-3](/img/structure/B2507353.png)

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is a compound that belongs to the class of spiroketals, which are characterized by their spirocyclic structure involving a ketal (or acetal) linkage between two cyclic rings. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied. These compounds are of interest due to their presence in natural products and potential use in pheromone synthesis or as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of structurally related spiroketals has been demonstrated in several studies. For instance, the enantiospecific synthesis of (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane and its (4R)-4-hydroxy isomer, which are minor components of the olive fruit fly sex pheromone, was achieved from a derivative of D-fructose through regioselective deoxygenation . Similarly, the synthesis of all four energetically possible stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, was accomplished starting from ethyl (S)-lactate and dimethyl (S)-malate . These studies highlight the importance of stereochemistry and regioselectivity in the synthesis of spiroketal compounds.

Molecular Structure Analysis

The molecular structure of spiroketals, including those similar to this compound, is characterized by the presence of a spirocyclic ketal center. In the case of 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol, the stereochemistry at the carbon atom bearing the OH group is crucial, with axial OH and equatorial phenyl groups . The arrangement of acetal S and O atoms also plays a significant role in the overall molecular conformation and can influence the formation of hydrogen-bonded polymeric chains or intramolecular hydrogen bonds .

Chemical Reactions Analysis

Spiroketal compounds can undergo various chemical reactions, particularly those that involve the manipulation of functional groups or the formation/breaking of the spirocyclic ketal. For example, the synthesis of (2S,5R)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane involved Wittig methodology, Barton deoxygenation, reduction, and spiroketalation . These reactions are indicative of the complex strategies required to achieve the desired stereochemistry and functional group placement in spiroketal synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar spiroketal compounds can be inferred. The presence of hydroxyl groups and the spiroketal center can influence properties such as solubility, boiling point, and reactivity. The stereochemistry and specific substituents can also affect the compound's ability to participate in hydrogen bonding and its overall stability.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) are recognized for their potent antioxidant properties. Studies have emphasized the importance of structural features, such as the presence of unsaturated bonds and ortho-dihydroxy phenyl groups, for their antioxidant activity. These findings suggest that modifications to the aromatic ring and carboxylic function significantly influence their efficacy in combating oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Analytical Methods for Determining Antioxidant Activity

The development and application of various assays for antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, illustrate the diverse mechanisms through which antioxidants can protect against oxidative damage. These methodologies, based on chemical reactions and spectrophotometry, are crucial for evaluating the antioxidant potential of compounds in scientific research (Munteanu & Apetrei, 2021).

Pharmacological Properties and Therapeutic Potential

Naringenin and its derivatives, similar in function to hydroxycinnamic acids, have been studied for their extensive pharmacological activities. Their therapeutic potential against a variety of disorders, including neurological, cardiovascular, and metabolic diseases, highlights the importance of antioxidant and anti-inflammatory effects in medicinal chemistry (Rani et al., 2016).

Chelation Properties and Medical Uses

Hydroxypyridinones, noted for their efficient chelation properties, have been explored for potential medical applications, particularly as aluminium and iron chelators. Their development for enhancing physico-chemical and pharmacokinetic properties underscores the significance of molecular design in creating effective therapeutic agents (Santos, 2002).

Antimicrobial Potential

Chitosan, a biopolymer with notable antimicrobial activity, serves as an example of how natural compounds are being explored for their potential to combat microbial infections. The study of chitosan's mechanism of action and its application in various formulations highlights the ongoing search for effective antimicrobial agents in scientific research (Raafat & Sahl, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

(7S)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTNSAGYNLKXNZ-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C1=O)O)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C[C@@H](C1=O)O)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

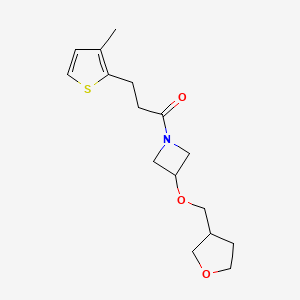

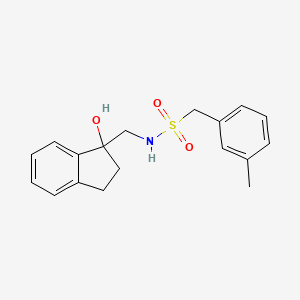

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)

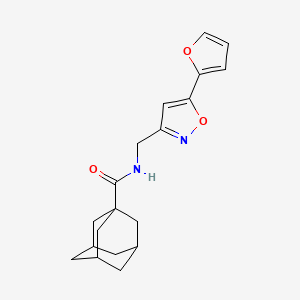

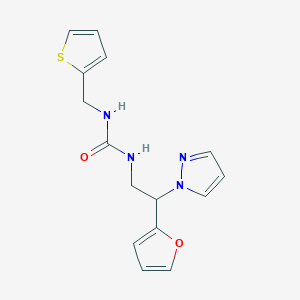

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)

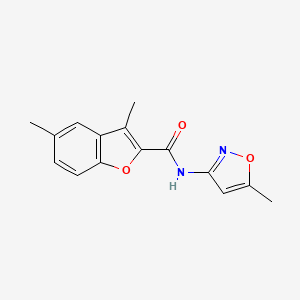

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide](/img/structure/B2507286.png)

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)